(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
2624126-32-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h4,6,11H,1-3,5H2,(H,9,10) |
InChI Key |
HVKGTTVCAFRQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)CO |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6,7 Tetrahydro 1h Indazol 4 Yl Methanol and Analogous Derivatives
Strategies for Tetrahydroindazole (B12648868) Core Construction
The formation of the bicyclic 4,5,6,7-tetrahydro-1H-indazole system is the foundational step in the synthesis. This is typically achieved through methods that form the pyrazole (B372694) ring fused to a pre-existing cyclohexane (B81311) ring.
Cyclocondensation Reactions with Hydrazines and Cyclohexanone (B45756) Derivatives
The most prevalent and versatile method for constructing the tetrahydroindazole core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a β-dicarbonyl or an equivalent functionalized cyclohexanone precursor. This reaction, a variation of the Knorr pyrazole synthesis, relies on the reaction of the two nitrogen nucleophiles of hydrazine with two electrophilic carbon centers in the cyclohexane derivative to form the pyrazole ring.
The general mechanism involves an initial condensation between one of the hydrazine nitrogens and a carbonyl group of the cyclohexanone derivative to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the remaining carbonyl group (or its enol equivalent), followed by dehydration, yields the stable aromatic pyrazole ring fused to the saturated cyclohexane ring.
A key starting material for introducing functionality at the C-4 position is a 4-substituted cyclohexanone derivative. For instance, the reaction of ethyl 4-oxocyclohexanecarboxylate (B1232831) with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) hydrochloride serves as a direct route to the corresponding ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate. rsc.org This reaction highlights the utility of using readily available, functionalized cyclohexanones to build the desired scaffold with a handle for further modification.
| Cyclohexanone Precursor | Hydrazine Derivative | Product | Typical Conditions |
|---|---|---|---|
| Ethyl 4-oxocyclohexanecarboxylate | Hydrazine Hydrate | Ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | Acidic or basic catalysis, reflux in alcohol |
| Cyclohexane-1,3-dione | Phenylhydrazine | 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Reflux in acetic acid or ethanol |
| 2-Acetylcyclohexanone (B32800) | Hydrazine Hydrate | 3-Methyl-4,5,6,7-tetrahydro-1H-indazole | Reflux in ethanol |
Reduction Processes for Tetrahydroindazole Moiety Formation
An alternative, though less direct, approach to the tetrahydroindazole core involves the reduction of an aromatic indazole. This method requires the saturation of the benzo portion of the indazole ring system. Catalytic hydrogenation is the primary technique for such transformations.
This process is analogous to the reduction of indoles to indolines, which is known to be a challenging reaction due to the stability of the aromatic system and potential catalyst poisoning by the nitrogen-containing product. nih.gov The selective hydrogenation of the carbocyclic ring of indazole would typically require high pressures of hydrogen gas and a heterogeneous catalyst, such as platinum on carbon (Pt/C) or rhodium on alumina (B75360) (Rh/Al₂O₃). nih.gov The reaction conditions must be carefully controlled to prevent the over-reduction of the pyrazole ring or cleavage of N-N bonds. This route is generally less favored due to the harsh conditions required and the frequent lack of regioselectivity.
Stereoselective and Chiral Synthesis Approaches
The creation of enantiomerically pure (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol requires the introduction of chirality either during the construction of the core or in a subsequent step. Several established asymmetric synthesis strategies can be proposed for this purpose.
One common strategy involves the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. researchgate.net In this context, a chiral amine could be reacted with a 4-substituted cyclohexanone precursor to form a chiral enamine or imine. Subsequent cyclocondensation with hydrazine, followed by removal of the auxiliary, could yield a chiral tetrahydroindazole derivative. While effective, this method requires additional steps for attaching and removing the auxiliary. researchgate.net
Another powerful method is asymmetric catalysis , where a chiral catalyst is used in a substoichiometric amount to favor the formation of one enantiomer over the other. For example, an asymmetric hydrogenation of a suitable unsaturated precursor, such as a 4,5-dihydro-1H-indazole derivative with an exocyclic double bond at the C-4 position, could establish the chiral center. Alternatively, an asymmetric reduction of a 1,5,6,7-tetrahydro-4H-indazol-4-one using a chiral catalyst and a hydride source could produce a chiral 4-hydroxy-tetrahydroindazole, a direct precursor to the target molecule. mdpi.com While these methods are highly efficient, the development of a specific catalyst system for the tetrahydroindazole scaffold may require significant research. uva.esnih.gov
A third approach is chiral pool synthesis , which utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. researchgate.net For instance, a chiral cyclohexanone derivative derived from a natural source like a terpene could potentially be converted into the desired chiral tetrahydroindazole core. researchgate.net
Introduction and Manipulation of the Hydroxymethyl Moiety at C-4 Position
Once the tetrahydroindazole core is formed, the next critical phase is the installation of the hydroxymethyl group at the C-4 position. This can be approached through direct functionalization of the C-4 hydrogen or, more commonly, by transforming a pre-existing functional group at that position.
Direct Functionalization Techniques
The direct functionalization of a C(sp³)-H bond to a C-C or C-O bond is a highly sought-after transformation in organic synthesis but remains a significant challenge, especially at an unactivated methylene (B1212753) position within a complex molecule. Methods involving radical-based hydrogen atom abstraction or transition-metal-catalyzed C-H activation exist but often suffer from a lack of site-selectivity.
While there are reports of direct hydroxymethylation of aromatic systems, applying these techniques selectively to the C-4 position of the tetrahydroindazole ring is not well-documented and would likely be complicated by the presence of other reactive sites, including the N-H protons and other C-H bonds. nih.gov Consequently, this approach is not considered a practical or reliable method for the synthesis of this compound.
Transformation of Precursor Functional Groups (e.g., Ester Reduction to Alcohol)
The most robust and widely used strategy for introducing the C-4 hydroxymethyl group is through the reduction of a precursor functional group, such as an ester or a carboxylic acid, located at the C-4 position. This multi-step approach offers excellent control and predictability.
The synthesis begins with the cyclocondensation described in section 2.1.1, using a precursor like ethyl 4-oxocyclohexanecarboxylate to produce ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate. rsc.org This ester can then be reduced to the corresponding primary alcohol.
The reducing agent of choice for this transformation is typically a powerful hydride donor, such as Lithium Aluminium Hydride (LiAlH₄) . masterorganicchemistry.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids. masterorganicchemistry.com The reaction is carried out in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the LiAlH₄ by water. youtube.com
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide (-OEt) leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ in a similar manner to yield an alkoxide intermediate. Finally, an acidic or aqueous workup protonates the alkoxide to give the final product, this compound. youtube.comyoutube.com
| Precursor Functional Group at C-4 | Reagent | Product | Key Features |
|---|---|---|---|
| Ester (-COOEt) | Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Powerful reducing agent; requires anhydrous conditions; aldehyde intermediate is not isolated. masterorganicchemistry.com |
| Carboxylic Acid (-COOH) | Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | First equivalent of LiAlH₄ is consumed in an acid-base reaction to deprotonate the acid. masterorganicchemistry.com |
| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) or LiAlH₄ | Primary Alcohol (-CH₂OH) | Milder conditions possible with NaBH₄; LiAlH₄ also effective. |
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of this compound and its analogous derivatives has benefited significantly from modern synthetic methodologies that offer improvements in efficiency, yield, and environmental impact over classical approaches. These advanced techniques include the use of microwave irradiation to accelerate reaction rates, the application of continuous flow reactors for enhanced control and scalability, and the strategic implementation of protecting groups to manage reactive functionalities.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, a process known as dielectric heating, which results in rapid and uniform temperature changes. jchr.org For the synthesis of tetrahydroindazole derivatives, microwave irradiation has been shown to be particularly effective. researchgate.netsemanticscholar.org
The application of microwave energy can significantly reduce reaction times from hours to mere minutes, while also promoting cleaner reactions and minimizing the formation of side products. heteroletters.org For instance, the synthesis of various substituted tetrahydroindazoles starting from 2-acetylcyclohexanone and different hydrazines demonstrated improved yields and shortened reaction times when conducted in a focused microwave reactor compared to traditional reflux methods. researchgate.netsemanticscholar.org This efficiency is a hallmark of microwave-assisted synthesis, which is now considered a green chemistry approach due to its reduced energy consumption and potential for solvent-free reactions.
Research has demonstrated the successful application of microwave-assisted synthesis for a variety of indazole and pyrazole scaffolds. heteroletters.org One study detailed a one-pot, two-step cyclization of hydrazone hydrates, formed from salicylaldehyde (B1680747) and hydrazine hydrates, to produce indazoles in good to excellent yields under microwave heating. Another report highlighted the synthesis of 1,2,4-triazole (B32235) derivatives in 33–90 seconds with high yields, a significant improvement over conventional methods that required several hours. nih.gov These examples underscore the potential of microwave technology to streamline the synthesis of heterocyclic compounds, including complex structures like this compound.
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Microwave-Assisted | 1 minute | 85% | nih.gov |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | Not specified | nih.gov |
| Synthesis of N-substituted-1,2,4-triazole derivatives | Microwave-Assisted | 33–90 seconds | 82% | nih.gov |
| Synthesis of N-substituted-1,2,4-triazole derivatives | Conventional | Several hours | Not specified | nih.gov |
| Synthesis of 1-Phenyl-1H-indazole | Microwave-Assisted | 35 minutes | 79% | heteroletters.org |
Continuous Flow Reactor Applications
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, control, and scalability. researchgate.netnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results. uc.pt The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions that can be difficult to control in large batch reactors. almacgroup.com
While specific applications for the synthesis of this compound are not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients (APIs). researchgate.netuc.ptflinders.edu.au For example, continuous-flow technology has been used for the selective hydrogenation of nitroarenes, a key transformation in many synthetic routes, demonstrating excellent control over selectivity and yield. mdpi.com Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time and reduces waste. uc.pt This approach has been used to generate libraries of heterocycles, such as pyrimidine (B1678525) derivatives, using microfluidic chips to mediate specific transformations. flinders.edu.au
The modular nature of flow systems allows for the integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, and real-time reaction monitoring. uc.ptalmacgroup.com These features make continuous flow an attractive technology for both laboratory-scale discovery and industrial-scale production of complex molecules like tetrahydroindazole derivatives. researchgate.net
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or highly energetic reactions. | uc.pthybrid-chem.com |
| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher reproducibility and selectivity. | almacgroup.commdpi.com |
| Superior Heat & Mass Transfer | High surface-to-volume ratio allows for rapid heating/cooling and efficient mixing. | nih.govalmacgroup.com |
| Scalability | Production can be scaled up by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). | uc.ptalmacgroup.com |
| Process Intensification | Multi-step reactions can be combined into a single continuous process ("telescoping"), reducing manual handling and waste. | nih.govuc.pt |
| Automation | Allows for automated synthesis and optimization, accelerating research and development. | uc.pt |
Protective Group Strategies for Nitrogen and Hydroxyl Functionalities
In the multi-step synthesis of complex molecules like this compound, which contains both a secondary amine (within the indazole ring) and a primary alcohol, the use of protecting groups is crucial. jocpr.com Protecting groups are temporarily installed to mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. neliti.com
Hydroxyl Protection: The primary hydroxyl group in this compound is also reactive and often requires protection. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), and acetals like tetrahydropyranyl (THP). neliti.com Silyl ethers are valued for their stability and can be selectively removed using fluoride (B91410) sources. nih.gov The THP group is stable under most non-acidic conditions and is easily cleaved with mild acid. nih.govd-nb.info The selection of a hydroxyl protecting group must be carefully considered to ensure it will withstand the conditions used to modify other parts of the molecule, including any deprotection steps for the nitrogen protecting group. nih.gov
The strategic use of these protective groups allows for the chemoselective manipulation of the molecule, which is essential for achieving the desired final product with high purity and yield.
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |
|---|---|---|---|---|---|
| Amine (Indazole N-H) | tert-butoxycarbonyl | Boc | (Boc)2O, base (e.g., DMAP, TEA) | Strong acid (e.g., TFA, HCl) | researchgate.net |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H2, Pd/C) | neliti.com | |
| Hydroxyl (-CH2OH) | tert-butyldimethylsilyl | TBS | TBSCl, imidazole | Fluoride source (e.g., TBAF) or acid | neliti.com |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst (e.g., PTSA) | Aqueous acid (e.g., aq. HCl) | nih.govnih.gov |
Reaction Chemistry and Chemical Transformations of 4,5,6,7 Tetrahydro 1h Indazol 4 Yl Methanol
Reactions of the Hydroxymethyl Group
The primary alcohol functionality in (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is a versatile handle for various chemical modifications.
Derivatization via Esterification and Etherification
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst. For instance, reaction with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester.
Reaction with Acid Chlorides: this compound + RCOCl → (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methyl R-carboxylate + HCl
Reaction with Acid Anhydrides: this compound + (RCO)₂O → (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methyl R-carboxylate + RCOOH
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Williamson Ether Synthesis:
this compound + NaH → (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methoxide-Na⁺ + H₂
(4,5,6,7-Tetrahydro-1H-indazol-4-yl)methoxide-Na⁺ + R-X → (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methoxymethyl-R + NaX
These reactions are fundamental in modifying the steric and electronic properties of the molecule.
Oxidation and Reduction Chemistry of the Primary Alcohol
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxymethyl group can be reduced to a methyl group.
Oxidation: The oxidation of the primary alcohol can be controlled to yield either the aldehyde or the carboxylic acid depending on the choice of oxidizing agent and reaction conditions.
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to (4,5,6,7-tetrahydro-1H-indazole-4-carbaldehyde).
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol to (4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid).
Reduction: While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group can be achieved through a two-step process. This typically involves conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Reactivity of the Tetrahydroindazole (B12648868) Ring System
The tetrahydroindazole ring possesses a unique reactivity profile stemming from the presence of two nitrogen atoms and both aromatic (pyrazole part) and aliphatic (cyclohexane part) characteristics.
Substitution Reactions at Nitrogen and Carbon Centers
Nitrogen Substitution: The nitrogen atoms of the indazole ring are nucleophilic and can undergo substitution reactions. The regioselectivity of these reactions is a key aspect of indazole chemistry. beilstein-journals.org
Carbon Substitution: While the pyrazole (B372694) part of the indazole ring is generally resistant to electrophilic substitution, the saturated cyclohexane (B81311) ring can undergo radical substitution reactions, for instance, halogenation at the allylic positions under appropriate conditions.
Condensation Reactions
The tetrahydroindazole moiety can participate in condensation reactions. For example, if the hydroxymethyl group is first oxidized to an aldehyde, this aldehyde can then undergo condensation reactions such as the Knoevenagel or Wittig reaction to form new carbon-carbon bonds. researchgate.net
Knoevenagel Condensation: The aldehyde derivative can react with active methylene (B1212753) compounds in the presence of a base to yield α,β-unsaturated products.
Wittig Reaction: Reaction of the aldehyde with a phosphorus ylide provides a route to various alkene derivatives.
Functionalization of Ring Nitrogen Atoms (N1 and N2)
The N1 and N2 atoms of the indazole ring can be functionalized through various reactions, with the regioselectivity often depending on the reaction conditions and the nature of the substituents on the indazole ring.
N-Alkylation: Alkylation of the indazole ring typically yields a mixture of N1 and N2 alkylated products. beilstein-journals.orgresearchgate.net The ratio of these products can be influenced by factors such as the alkylating agent, the base, and the solvent used. beilstein-journals.org For instance, the use of sodium hydride in THF has been shown to favor N1 alkylation for many indazole derivatives. beilstein-journals.orgnih.gov
N-Acylation: Acylation of the indazole ring with acid chlorides or anhydrides also leads to N1 and N2 acylated products. Generally, N1-acylation is thermodynamically favored. beilstein-journals.org
Table 1: Summary of Selected Reactions of this compound
| Reaction Type | Reagents and Conditions | Product |
| Esterification | RCOCl, Pyridine | (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methyl R-carboxylate |
| Etherification | 1. NaH; 2. R-X | (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methoxymethyl-R |
| Oxidation to Aldehyde | PCC or DMP | (4,5,6,7-Tetrahydro-1H-indazole-4-carbaldehyde) |
| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | (4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid) |
| N-Alkylation | R-X, Base (e.g., NaH) | N1- and N2-alkyl-(4,5,6,7-tetrahydro-indazol-4-yl)methanol |
| N-Acylation | RCOCl, Base | N1- and N2-acyl-(4,5,6,7-tetrahydro-indazol-4-yl)methanol |
Table 2: Regioselectivity in N-Alkylation of Indazoles
| Substrate | Alkylating Agent | Base/Solvent | Major Product | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH / THF | N1-pentyl-1H-indazole | beilstein-journals.org |
| 1H-Indazole | Ethyl bromoacetate | Cs₂CO₃ / DMF | N1-ethoxycarbonylmethyl-1H-indazole | beilstein-journals.org |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | N1-alkylation (>99%) | beilstein-journals.org |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | N2-alkylation (>96%) | beilstein-journals.org |
Mechanistic Investigations of Key Transformations
The reactivity of the indazole core, particularly the ambident nucleophilicity of its N1 and N2 nitrogen atoms, is a subject of extensive mechanistic study. The regioselectivity of addition reactions to the indazole nucleus is governed by a delicate interplay of thermodynamics, kinetics, and reaction conditions. Computational and experimental studies have provided significant insights into the mechanisms that control these transformations.
Studies on Addition Mechanisms to the Indazole Nucleus
The addition of electrophiles to the indazole nucleus is fundamentally influenced by the tautomeric equilibrium between the 1H- and 2H-forms. nih.gov The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer. nih.govnih.gov This stability difference is a crucial factor in the mechanistic pathways of addition reactions.
A key transformation relevant to the synthesis of indazolyl-methanol compounds is the addition of formaldehyde (B43269). Studies on the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid have been conducted to determine the mechanism of formation for (1H-indazol-1-yl)methanol derivatives. researchgate.netnih.govnih.gov The mechanism of forming N1-CH₂OH derivatives has been established through these investigations, which employed solution and solid-state nuclear magnetic resonance (NMR) as well as crystallography. nih.govnih.gov Theoretical calculations have provided a sound basis for the experimental observations. researchgate.netnih.gov
In the context of N-alkylation, a widely studied addition reaction, quantum mechanical (QM) analyses have been employed to understand the high selectivity observed in certain reactions. wuxibiology.com For instance, in the N2-selective alkylation of indazoles, it was initially found that the calculated activation energy for N1 alkylation was lower than for N2 alkylation, which contradicted experimental results. wuxibiology.com This discrepancy was resolved by considering the tautomeric forms of the indazole substrate. The 1-H indazole is energetically more stable than its 2-H tautomer. wuxibiology.com For N1 alkylation to occur, the substrate must convert from the more stable 1-H tautomer to the higher-energy 2-H form, which adds an energy cost to the total reaction barrier, thus favoring the N2 alkylation pathway. wuxibiology.com
Density Functional Theory (DFT) calculations have also been used to evaluate the mechanisms of regioselective N1- and N2-alkylations of substituted indazoles. nih.govbeilstein-journals.org These studies suggest that for certain substrates, a chelation mechanism produces the N1-substituted products, particularly when cesium is present. nih.govbeilstein-journals.org It is postulated that the cation (e.g., Na⁺ or Cs⁺) coordinates between the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent, forming a tight ion pair that sterically directs the incoming electrophile to the N1 position. nih.gov Conversely, other non-covalent interactions (NCIs) are proposed to drive the formation of the N2-product under different conditions. nih.govbeilstein-journals.org
Influence of Reaction Conditions on Regioselectivity and Yield
The selection of the base and its corresponding cation is a critical factor. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles. nih.govd-nb.info For example, excellent N1-regioselectivity (>99:1) was achieved for a 3-substituted indazole methyl ester using NaH in THF at 50 °C. nih.gov The proposed mechanism for this selectivity involves the coordination of the sodium cation with the indazole N2 nitrogen and a nearby electron-rich substituent, thereby blocking N2-alkylation and directing the electrophile to the N1 position. nih.gov In contrast, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer for the same substrate. nih.govd-nb.info
The solvent can also play a determining role in the regiochemical outcome. Solvent-dependent regioselectivity has been observed in the N-alkylation of bicyclic azole-fused-ring systems, including 1H-indazole, when using sodium bis(trimethylsilyl)amide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov
Furthermore, substituents on the indazole ring exert significant electronic and steric influences. An extension of the NaH/THF protocol to a range of C-3, C-4, C-5, C-6, and C-7 substituted indazoles has highlighted these effects. d-nb.info For instance, while many 3-substituted indazoles show high N1-selectivity, the presence of a nitro or carboxylate group at the C-7 position can confer excellent N2-regioselectivity (≥ 96%). d-nb.infobeilstein-journals.org This demonstrates that the electronic properties and position of substituents can override other factors to control the site of addition. nih.gov
In some cases, regioselectivity is achieved through thermodynamic control. Strategies have been developed that exploit the greater thermodynamic stability of the N1-substituted regioisomer. nih.gov By using conditions that allow for an equilibration process, the reaction can be driven towards the more stable N1-product, even if the N2-product is formed faster kinetically. nih.govrsc.org
The table below summarizes the influence of various reaction conditions on the N-alkylation of a model indazole substrate (methyl 1H-indazole-3-carboxylate).
| Entry | Conditions (Base, Solvent, Temp) | N1:N2 Ratio | Conversion/Yield | Reference |
|---|---|---|---|---|
| 1 | NaH, THF, 50 °C | >99:1 | 100% Conversion | nih.gov |
| 2 | NaH, THF, rt | >99:1 | 57% Conversion | nih.gov |
| 3 | Cs₂CO₃, DMF, rt | 1:1.2 | 100% Conversion | nih.gov |
| 4 | K₂CO₃, DMF, rt | 1:1.2 | 100% Conversion | nih.gov |
| 5 | DBU, THF, rt | 1:1.5 | 100% Conversion | nih.gov |
| 6 | Mitsunobu (DEAD, PPh₃), THF, 0 °C to rt | 1:2.5 | 78% Combined Yield | nih.gov |
Advanced Spectroscopic and Structural Characterization of 4,5,6,7 Tetrahydro 1h Indazol 4 Yl Methanol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of magnetically active nuclei.
Multinuclear NMR studies are fundamental in defining the carbon framework and proton environments of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those for the aliphatic protons of the tetrahydro ring, the hydroxymethyl (-CH₂OH) group, and the N-H proton of the indazole ring. The chemical shifts (δ) and coupling constants (J) are critical for assigning these protons to their specific positions within the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Signals are observed for the aliphatic carbons (C4, C5, C6, C7), the carbons of the pyrazole (B372694) ring (C3, C3a, C7a), and the carbon of the methanol (B129727) substituent.
Tautomerism Studies: The indazole ring system can exist in two tautomeric forms, 1H and 2H. NMR spectroscopy is a powerful tool to study this equilibrium. nih.govresearchgate.net The chemical shifts of the ring protons and carbons are sensitive to the position of the proton on the nitrogen atoms. nih.gov In many tetrahydroindazoles, the 1H-tautomer is found to be the most stable. researchgate.net ¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of the nitrogen atoms and can provide direct evidence for the predominant tautomeric form in solution and in the solid state. nih.govresearchgate.net The large chemical shift range of ¹⁵N makes it an excellent probe for distinguishing between the N1-H and N2-H tautomers. researchgate.netrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydroindazole (B12648868) Analogs Note: Exact chemical shifts for this compound are not publicly available. The data below is representative of similar tetrahydroindazole structures and may vary based on solvent and substituents.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂OH | ~3.5 - 4.5 | ~60 - 65 |
| CH (C4) | ~2.5 - 3.5 | ~30 - 40 |
| CH₂ (C5, C6, C7) | ~1.5 - 2.8 | ~20 - 30 |
| C3 | - | ~135 - 145 |
| C3a | - | ~115 - 125 |
| C7a | - | ~140 - 150 |
| NH | ~10 - 13 (broad) | - |
2D NMR experiments are crucial for unambiguously assembling the molecular structure by establishing correlations between nuclei. nih.govipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the proton at C4 and its neighbors on C5, as well as among the protons of the C5-C6-C7 aliphatic chain. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the aliphatic ring and the hydroxymethyl group. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying connections to quaternary carbons (like C3a and C7a) that have no attached protons. For instance, correlations from the C4 proton or the C5 protons to C3a and C7a would confirm the fusion of the pyrazole and cyclohexene (B86901) rings. ipb.ptyoutube.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural clues based on how the molecule fragments.
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the exact molecular formula. wiley-vch.de For this compound (C₈H₁₂N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different atomic compositions. rsc.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. phcogj.com The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The resulting mass spectrum provides a fragmentation pattern, a unique "fingerprint" of the molecule, which can be used for identification and structural analysis. phcogj.comresearchgate.net Common fragmentation pathways for this molecule might include the loss of the hydroxymethyl group (-CH₂OH), loss of water (H₂O), or cleavages within the tetrahydro ring. researchgate.net
Table 2: Expected HRMS Data and Potential GC-MS Fragments
| Analysis Type | Species | Expected m/z | Significance |
| HRMS | [M+H]⁺ | 153.1022 | Confirms molecular formula C₈H₁₂N₂O |
| GC-MS Fragment | [M-H₂O]⁺ | 134.0944 | Loss of water from the alcohol |
| GC-MS Fragment | [M-CH₂OH]⁺ | 121.0760 | Loss of the hydroxymethyl group |
| GC-MS Fragment | C₇H₉N₂⁺ | 121.0760 | Cleavage of the C4-CH₂OH bond |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. msu.edu Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present. vscht.cz
For this compound, the key expected absorptions are:
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding. pressbooks.publibretexts.org
N-H Stretch: A moderate, somewhat broad peak around 3100-3500 cm⁻¹ corresponds to the N-H bond in the indazole ring.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the saturated tetrahydro ring. pressbooks.pub
C=N/C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrazole portion of the indazole ring. rsc.org
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region indicates the presence of the C-O single bond of the primary alcohol. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Indazole N-H | Stretch | 3100 - 3500 | Moderate, Broad |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Indazole C=N/C=C | Stretch | 1500 - 1650 | Moderate |
| Alcohol C-O | Stretch | 1000 - 1250 | Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as a definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of molecules in their solid state. This method provides unambiguous data on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding a molecule's steric and electronic properties. Furthermore, it is an indispensable tool for identifying the specific tautomeric forms that exist in the crystalline phase, an issue of particular relevance for heterocyclic systems like indazoles.
Analysis of Bond Lengths, Angles, and Conformations
The molecular geometry of tetrahydro-1H-indazole derivatives has been characterized through single-crystal X-ray diffraction studies of several analogs. These studies reveal key structural features of the fused ring system and the conformation of its substituents.
For instance, crystallographic analysis of related compounds like (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one and (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one shows that the non-aromatic six-membered ring typically adopts a distorted envelope conformation. nih.govresearchgate.net In these structures, one of the methylene (B1212753) carbon atoms acts as the "flap" of the envelope. nih.govresearchgate.net The planarity of the pyrazole portion of the indazole core is generally maintained, while the saturated cyclohexane (B81311) ring is puckered.
The orientation of substituents is defined by torsion angles. In a study of four (1H-indazol-1-yl)methanol derivatives, the torsion angles of the N2–N1–C–O bond were found to be approximately 85.0-86.4° for nitro-substituted analogs and 75.4° for the unsubstituted parent compound. nih.gov The corresponding N1–C–O–H torsion angles were in the range of 98.8-101.3° for the nitro derivatives and 105.5° for the parent compound. nih.gov These angles define the conformation of the hydroxymethyl group relative to the indazole ring.
Detailed bond lengths and angles for a representative analog, (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, are presented below, illustrating the typical geometry of the tetrahydroindazole core.
| Bond | Length (Å) |
|---|---|
| N1-N2 | 1.375 |
| N1-C7A | 1.385 |
| N2-C3 | 1.321 |
| C3-C3A | 1.442 |
| C3A-C4 | 1.498 |
| C4-C5 | 1.502 |
| C5-C6 | 1.501 |
| C6-C7 | 1.513 |
| C7-C7A | 1.508 |
| Angle | Degree (°) |
|---|---|
| N2-N1-C7A | 109.8 |
| C3-N2-N1 | 113.0 |
| N2-C3-C3A | 109.5 |
| C3-C3A-C7A | 104.7 |
| C3A-C4-C5 | 113.1 |
| C5-C6-C7 | 111.4 |
| C6-C7-C7A | 113.1 |
| N1-C7A-C3A | 112.9 |
Note: The data presented is for the analog (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, as a representative example of the tetrahydroindazole scaffold. researchgate.net
Crystallographic Studies of Tautomeric Forms
Tautomerism is a critical aspect of the chemistry of N-heterocyclic compounds like indazole, where a proton can reside on different nitrogen atoms. For 4,5,6,7-tetrahydro-1H-indazole, the mobile proton is typically located on one of the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. While these forms can interconvert in solution, in the solid state, the molecule is usually locked into a single, energetically preferred tautomeric form.
X-ray crystallography is the most powerful method for the unambiguous determination of tautomeric forms in the solid state. clockss.org By precisely locating the positions of all atoms, including hydrogen atoms (often through difference Fourier maps), crystallography can definitively distinguish between tautomers. clockss.org For example, in a study of dihydro-5H-1,3,4-benzotriazepin-5-one, X-ray analysis conclusively showed that the mobile hydrogen atom was bonded to the N1 atom, confirming the prevalence of the 1,4-dihydro tautomer in the crystal. clockss.org
In the crystal structures of (1H-indazol-1-yl)methanol derivatives, the formation of dimers through intermolecular O–H···N hydrogen bonds is a common feature. nih.gov This hydrogen bonding pattern, where the hydroxyl proton interacts with the N2 atom of an adjacent molecule, helps to stabilize the 1H-tautomeric form in the crystal lattice. The specific tautomer present in the solid state can significantly influence the compound's physical properties and its intermolecular interactions, which are crucial for applications in materials science and medicinal chemistry. worktribe.com Spectroscopic techniques combined with X-ray crystallography can confirm the tautomeric form and its structural characteristics. researcher.life
Applications of 4,5,6,7 Tetrahydro 1h Indazol 4 Yl Methanol As a Scaffold in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Heterocyclic Compounds
The tetrahydroindazole (B12648868) core is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. The functionalized derivative, (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol, serves as a key building block for creating more elaborate heterocyclic systems. The presence of both the indazole nitrogen atoms and the primary alcohol function allows for a wide range of chemical transformations.
While the primary documented use of this specific methanol (B129727) derivative is in the synthesis of kinase inhibitors (as detailed in section 6.2.1), its structure is amenable to various synthetic manipulations common in the construction of complex heterocycles. The alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, thereby enabling the introduction of diverse functional groups and the formation of new rings. For instance, related tetrahydro-4H-indazol-4-ones are known to be valuable starting points for creating polyheterocyclic structures through reactions that modify the ketone and adjacent positions. tandfonline.com Although direct examples of this compound being used to build entirely new fused ring systems are not extensively reported in publicly available literature, its role as a key intermediate for potent bioactive agents underscores its importance in the field.
Precursor for the Development of Specific Bioactive Scaffolds
The utility of this compound is most prominently demonstrated in its role as a precursor for highly specific and potent bioactive molecules. Its scaffold is integral to the development of compounds targeting key biological pathways.
The indazole moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. patsnap.com this compound has been identified as a crucial intermediate in the synthesis of Filanesib (ARRY-520), a potent and selective inhibitor of Kinesin Spindle Protein (KSP). researchgate.netiiarjournals.org
KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. researchgate.net Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death in proliferating cancer cells. iiarjournals.orgnih.gov Filanesib has been investigated in clinical trials for the treatment of various cancers, including multiple myeloma. wikipedia.org
The synthesis of Filanesib and related KSP inhibitors utilizes this compound as a key starting material. The synthetic route involves several transformations of this scaffold. The hydroxymethyl group is typically converted into a more complex side chain necessary for the molecule's interaction with the target protein. This demonstrates the compound's value as a foundational block upon which the final, highly specific inhibitor is built.
Table 1: Synthetic Utility of this compound in Kinase Inhibitor Synthesis
| Starting Material | Key Transformation | Resulting Scaffold/Drug | Target |
|---|
While the tetrahydroindazole core is explored for various biological activities, specific examples detailing the use of this compound as a direct precursor for compounds active in the Central Nervous System (CNS) are not widely documented in prominent scientific literature or patents. However, related tetrahydroindazole structures have been investigated for their potential as CNS agents. For example, various derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been synthesized and evaluated for different biological activities, and the general class of indazoles and their analogues are known to interact with CNS targets. google.comgoogleapis.com The structural features of this compound make it a plausible candidate for derivatization to explore CNS activity, though specific research in this area is not extensively published.
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major family of drug targets for treating a variety of disorders, including those affecting the CNS. researchgate.net The indazole nucleus is found in some serotonin receptor modulators. For instance, Granisetron, a potent 5-HT3 receptor antagonist, features an indazole core.
Despite the established role of the indazole scaffold in this area, there is a lack of specific, published examples that trace the synthesis of a serotonin receptor modulator directly from this compound. Patent literature occasionally describes novel heterocyclic compounds based on various scaffolds for the modulation of serotonin receptors, but a direct synthetic lineage from the subject compound is not clearly established in the reviewed sources. patsnap.com
Structure Activity Relationship Sar Studies and Molecular Recognition Aspects of Indazole Derivatives
Influence of Substituent Effects on Molecular Interaction Profiles
The biological activity of indazole derivatives can be significantly modulated by the nature and position of various substituents. These chemical modifications can alter the electronic properties, steric bulk, and hydrogen bonding potential of the molecule, thereby influencing its binding affinity and selectivity for a particular protein target.
In the context of the 4,5,6,7-tetrahydro-1H-indazole core, substitutions on both the pyrazole (B372694) and the saturated carbocyclic ring can dramatically impact the molecular interaction profile. For instance, the introduction of different groups at the N1 or N2 positions of the indazole ring can affect the orientation of the molecule within the binding pocket. Similarly, modifications on the tetrahydro ring, such as the hydroxymethyl group at the 4-position in (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol, play a crucial role in establishing key interactions with the target protein.
Research on related tetrahydroindazole (B12648868) derivatives has highlighted the importance of substituent effects. For example, in a series of tetrahydroindazole-based sigma-2 receptor ligands, the nature of the substituent on the indazole nitrogen and the length of the linker to another cyclic moiety were found to be critical for binding affinity. nih.gov While not directly focused on the 4-hydroxymethyl group, these studies underscore the principle that even subtle changes to the periphery of the tetrahydroindazole scaffold can lead to significant differences in biological activity.
The following table summarizes the hypothetical influence of different substituents on the tetrahydroindazole core, based on general principles of medicinal chemistry:
| Substituent Position | Substituent Type | Potential Impact on Molecular Interactions |
| N1/N2 of Indazole | Alkyl, Aryl | Modulates hydrophobic interactions, can influence planarity and stacking interactions. |
| C3 of Indazole | H-bond donor/acceptor | Can form critical hydrogen bonds with the protein backbone or side chains. |
| C4 of Tetrahydro Ring | Hydroxymethyl | Acts as a hydrogen bond donor and acceptor, increasing polarity and potential for specific interactions. |
| C5, C6, C7 of Tetrahydro Ring | Alkyl groups | Can enhance hydrophobic interactions and influence the conformation of the six-membered ring. |
Analysis of Hydrogen Bonding and Hydrophobic Interactions within Ligand-Binding Domains
The binding of a ligand to its protein target is a thermodynamically driven process, largely governed by the formation of non-covalent interactions. Among these, hydrogen bonds and hydrophobic interactions are of paramount importance in defining the specificity and stability of the ligand-protein complex.
The this compound molecule possesses distinct features that can participate in both types of interactions. The indazole moiety, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The saturated tetrahydro ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket. Crucially, the 4-hydroxymethyl substituent introduces a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the hydroxyl oxygen), significantly enhancing the molecule's ability to form specific and directional interactions.
The strength and geometry of hydrogen bonds are critical for ligand recognition. Strong hydrogen bonds are typically characterized by a donor-acceptor distance of less than 3.5 Å and an angle close to 180 degrees. nih.gov The hydroxyl group of this compound is well-positioned to form such bonds with polar amino acid residues like serine, threonine, tyrosine, aspartate, and glutamate, or with the peptide backbone.
Conformational Analysis and its Impact on Ligand-Target Recognition
The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a specific protein target. For flexible molecules like this compound, which contains a non-aromatic, saturated ring, the accessible conformations can significantly influence biological activity. The tetrahydro ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.
The substituents on the tetrahydro ring can influence its conformational preference. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. The orientation of the 4-hydroxymethyl group (axial vs. equatorial) will dictate its ability to form optimal hydrogen bonds within the binding site. A specific conformation might be required to properly orient the hydroxymethyl group and the indazole core to interact with key residues in the protein's active site.
Theoretical studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that different tautomeric and conformational forms can exist, with their relative stabilities being influenced by substituents and the surrounding environment. While these studies focus on a keto-derivative, they highlight the conformational flexibility inherent in the tetrahydroindazole system, which is also applicable to this compound. The bioactive conformation, the specific 3D arrangement of the ligand when bound to its target, may not necessarily be the lowest energy conformation in solution.
Computational Approaches to Elucidate SAR (e.g., Molecular Docking for Interaction Prediction)
In modern drug discovery, computational methods play a vital role in understanding and predicting the interactions between ligands and their biological targets. Molecular docking is a particularly powerful technique used to predict the preferred binding mode and affinity of a ligand within the active site of a protein.
Molecular docking simulations can provide detailed, atom-level insights into the plausible binding pose of this compound within a given protein target. These simulations can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-protein complex. For example, a docking study of tetrahydro-2H-indazole derivatives into the active site of cyclooxygenase-2 (COX-2) helped in identifying potential anti-inflammatory lead compounds by predicting their binding energies and interaction patterns. nih.gov
A hypothetical molecular docking study of this compound into a kinase binding site might reveal the following:
The indazole ring forming hydrogen bonds with the hinge region of the kinase.
The 4-hydroxymethyl group forming a crucial hydrogen bond with a specific residue in the solvent-exposed region.
The tetrahydro ring occupying a hydrophobic pocket, making van der Waals contacts with nonpolar residues.
The results from molecular docking can be used to generate hypotheses that guide the synthesis and biological evaluation of new analogs. For instance, if a docking study suggests that a larger hydrophobic group at a certain position could lead to better binding, chemists can synthesize such a derivative and test its activity. This iterative process of computational prediction and experimental validation is a cornerstone of modern SAR studies.
The following table illustrates the kind of data that can be obtained from molecular docking studies to inform SAR:
| Derivative of this compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| Parent Compound | -8.5 | Indazole N-H with Glu85 backbone, 4-OH with Asp166 side chain | Tetrahydro ring with Leu35, Val43, Ile100 |
| N1-methyl analog | -8.2 | Indazole N2 with Glu85 backbone, 4-OH with Asp166 side chain | Tetrahydro ring with Leu35, Val43, Ile100; N-methyl with Ala88 |
| 4-methoxymethyl analog | -8.0 | Indazole N-H with Glu85 backbone, 4-OMe with Asp166 side chain | Tetrahydro ring with Leu35, Val43, Ile100; O-methyl with Val43 |
| 6,6-dimethyl analog | -9.1 | Indazole N-H with Glu85 backbone, 4-OH with Asp166 side chain | Tetrahydro ring and gem-dimethyl with Leu35, Val43, Ile100, Leu152 |
These computational predictions, while not a substitute for experimental data, provide a powerful framework for understanding the molecular basis of activity and for designing more effective molecules.
Analytical Methodologies for Detection, Quantification, and Purity Assessment
Chromatographic Techniques for Purity Profiling and Separation
Chromatographic methods are fundamental to the separation and purity evaluation of "(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol" from its starting materials, intermediates, and potential by-products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques for these purposes.
Reverse-phase HPLC (RP-HPLC) is a highly sensitive and specific method for the determination of the purity of pyrazoline and other heterocyclic derivatives and is therefore a suitable technique for the analysis of "this compound". ijcpa.in This method allows for the accurate quantification of the main compound and the detection of any impurities. The separation is typically achieved on a non-polar stationary phase with a polar mobile phase.
A typical RP-HPLC method for a pyrazole (B372694) derivative involves a C18 column and an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer or water containing an acid modifier like trifluoroacetic acid. ijcpa.inresearcher.life Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. The method's validation according to ICH guidelines ensures its accuracy, precision, linearity, and robustness. researcher.life
Table 1: Illustrative HPLC Parameters for the Analysis of a Pyrazole Derivative
| Parameter | Value |
|---|---|
| Chromatographic Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in water : Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 ± 2°C |
| Injection Volume | 5.0 µL |
| Detection Wavelength | 206 nm |
| Run Time | 10 minutes |
Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions and for the preliminary assessment of the purity of "this compound". It is also valuable for determining the appropriate solvent system for column chromatography purification. youtube.com
For the separation of indazole and pyrazole derivatives, normal-phase TLC on silica (B1680970) gel plates is commonly employed. The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compounds to be separated. A mixture of a relatively non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is often used. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Visualization of the separated spots can be achieved under UV light or by using a suitable staining reagent.
Table 2: General TLC Conditions for the Separation of Indazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol in varying ratios) |
| Chamber | Saturated with the mobile phase vapor |
| Application | The sample is dissolved in a suitable solvent and spotted onto the baseline of the TLC plate |
| Development | The plate is placed in the developing chamber until the solvent front reaches a predetermined height |
| Visualization | UV light (254 nm and/or 365 nm) or staining with reagents such as iodine vapor or potassium permanganate (B83412) solution |
Methods for Purity Determination and Impurity Identification
The determination of purity and the identification of impurities are critical aspects of quality control for any chemical compound. pharmainfo.in For "this compound," this involves a multi-step process that often begins with a high-resolution chromatographic technique like HPLC to separate all components of a sample.
The purity of the compound is typically determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all peaks. For a more accurate quantification, a reference standard of known purity is used.
The identification of impurities often requires the use of hyphenated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it provides both the retention time from the LC separation and the mass-to-charge ratio (m/z) of the impurity from the MS detector, which can help in determining its molecular weight. nih.gov
For the definitive structural elucidation of an impurity, it may need to be isolated, often by preparative HPLC or column chromatography. The isolated impurity can then be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) and Infrared (IR) spectroscopy. ijprajournal.com These techniques provide detailed information about the molecular structure of the impurity, allowing for its unambiguous identification.
Potential impurities in "this compound" could include:
Starting materials and reagents: Unreacted precursors from the synthesis.
Intermediates: Compounds formed during the synthetic process that have not fully converted to the final product.
By-products: Resulting from side reactions occurring during the synthesis.
Degradation products: Formed by the decomposition of the target compound upon exposure to heat, light, or other environmental factors. pharmainfo.in
Regioisomers: The synthesis of substituted indazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate. nih.govgoogle.com
A comprehensive impurity profiling is essential to ensure the quality and safety of the compound. ajprd.com
Future Research Directions and Emerging Trends
Exploration of Novel and Green Synthetic Routes
The development of efficient, sustainable, and cost-effective synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. researchgate.net For (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol and its parent tetrahydroindazole (B12648868) scaffold, future research is increasingly focused on novel and green synthetic routes that minimize environmental impact while maximizing yield and purity. nih.govresearchgate.net
Key trends in this area include:
Catalysis: The use of transition-metal catalysts (e.g., palladium, copper) has become essential for constructing complex molecular architectures. researchgate.net Future work will likely involve discovering more efficient and recyclable catalysts for the synthesis of tetrahydroindazole derivatives. Copper-mediated one-pot synthesis has already shown promise for creating related dihydro-1H-indazoles in good yields. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reactions. An ultrasound-assisted, one-pot method has been successfully used for synthesizing 1,2,4-triazole (B32235) derivatives, demonstrating the potential of such green techniques for heterocyclic compounds. mdpi.com
Sustainable Solvents and Reagents: A major push in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. nih.gov Similarly, the use of cheaper, less toxic reagents is a priority.
Future synthetic strategies will likely focus on combining these approaches to create highly efficient and sustainable pathways to this compound and its analogs.
Advanced Computational Predictions for Rational Design and Property Modulation
Computational chemistry has emerged as an indispensable tool in the rational design of new molecules with tailored properties, significantly reducing the time and cost associated with experimental screening. For indazole derivatives, computational methods are already being used to predict biological activity and guide the synthesis of new therapeutic agents. researchgate.netbohrium.com
Future research directions in the computational analysis of this compound include:
Molecular Docking and Dynamics: These techniques are used to simulate the interaction between a molecule and a biological target, such as an enzyme or receptor. bohrium.comresearchgate.net By predicting binding affinities and modes, scientists can design derivatives of this compound with enhanced potency and selectivity for specific targets, such as kinases or cyclooxygenase-2 (COX-2). smolecule.combohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized derivatives, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Early prediction of these properties helps in identifying drug candidates that are more likely to succeed in clinical trials. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, reactivity, and spectroscopic data. researchgate.net These calculations provide a fundamental understanding of the molecule's behavior, aiding in the design of new materials or catalysts.
The integration of these computational approaches will enable the rational design of novel molecules based on the this compound scaffold for a wide range of applications.
Table 1: Computational Methods in Drug Design
| Computational Method | Application in Rational Design | Potential Impact on this compound Research |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a molecular target. | Design of derivatives with high affinity for specific enzymes (e.g., kinases, COX-2). smolecule.combohrium.com |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess stability and conformational changes of a ligand-target complex. | Evaluate the stability of the compound within a biological target's active site. researchgate.netresearchgate.net |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Prioritize the synthesis of derivatives with the highest predicted therapeutic activity. nih.gov |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicological profile of a molecule. | Identify candidates with favorable drug-like properties early in the discovery process. nih.gov |
Development of Novel Derivatization Strategies for Diverse Chemical Applications
The chemical structure of this compound, with its versatile indazole core and a reactive hydroxymethyl (-CH2OH) group, makes it an ideal starting point for chemical derivatization. smolecule.com Creating a library of derivatives by modifying this functional group can unlock a vast array of new chemical and biological properties. nih.gov
Emerging strategies for derivatization focus on:
Scaffold Diversification: The tetrahydroindazole core itself can be modified through various reactions to create a diverse range of analogs. For instance, linking the indazole scaffold to other heterocyclic rings like pyrimidine (B1678525) or triazole can generate hybrid molecules with unique biological activities. nih.govresearchgate.net
Functional Group Interconversion: The primary alcohol of the hydroxymethyl group is a key handle for synthetic transformations. It can be readily converted into other functional groups such as esters, ethers, amines, or halides, each imparting different physicochemical properties to the molecule.
Click Chemistry: The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the straightforward conjugation of the tetrahydroindazole scaffold with other molecules, including peptides, polymers, or fluorescent tags. researchgate.net
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together or growing them to produce a lead compound with higher affinity. nih.gov The tetrahydroindazole moiety could serve as a core fragment in such designs. nih.gov
These derivatization strategies will be crucial in exploring the full potential of this compound, leading to the discovery of new compounds for medicinal chemistry and beyond. researchgate.net
Investigation of Applications in Advanced Material Science
While the primary focus for many indazole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties are attracting increasing interest in the field of advanced materials. nih.govsmolecule.com The aromatic indazole ring system combined with the potential for hydrogen bonding via the hydroxymethyl group in this compound suggests promising applications in material science. smolecule.com
Future research in this domain could explore:
Organic Photovoltaics (OPVs): Indazole-based materials have been investigated for their potential use in OPVs, which are devices that convert sunlight into electricity. The ability to tune the electronic properties of the indazole core through derivatization makes it an attractive candidate for designing new light-absorbing or charge-transporting materials. smolecule.com
Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of certain heterocyclic compounds make them suitable for use in OLEDs for displays and lighting. Research could focus on synthesizing derivatives of this compound that exhibit desirable emission characteristics.
Sensors: The indazole nucleus can interact with various ions and molecules. By functionalizing the scaffold with specific recognition units, it may be possible to develop novel chemical sensors for environmental monitoring or medical diagnostics.
Corrosion Inhibitors: Some nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors for metals. The potential of this compound and its derivatives in this application warrants investigation.
The exploration of these material science applications represents a new and exciting frontier for tetrahydroindazole chemistry, moving beyond its traditional role in drug discovery.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4-triazole |
| Palladium |
| Copper |
| Azide |
Q & A
Q. What are the key synthetic methodologies for (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including cyclization, coupling, and functional group modifications. For example, amide bond formation using coupling agents like HATU with DIPEA in dichloromethane (DCM) or DMF is common, followed by purification via HPLC or column chromatography . Optimization focuses on solvent selection (e.g., DCM for solubility), temperature control (room temperature for stability), and stoichiometric ratios to maximize yield and purity. Continuous flow reactors may enhance efficiency in scaled-up reactions .
Q. How is the structural identity of this compound confirmed in experimental settings?
Structural validation employs:
- NMR spectroscopy : Proton environments (e.g., δ 7.84–7.77 ppm for aromatic protons) and coupling constants (J = 7.8 Hz) confirm regiochemistry and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M + H]+ calcd 336.1512, found 336.1526) verify molecular composition .
- Chromatography : HPLC retention times and purity profiles ensure minimal byproduct contamination .
Q. What are the primary research applications of this compound in biological studies?
The compound serves as a scaffold for developing inhibitors of enzymes like human dihydroorotate dehydrogenase (DHODH) , a target in anti-tumor therapies. Derivatives show activity in cellular assays, with IC50 values correlated to substituent effects (e.g., fluorophenyl groups enhance binding affinity) . It is also used to study structure-activity relationships (SAR) in heterocyclic chemistry .
Advanced Research Questions
Q. How can reaction scalability be improved without compromising yield or purity?
- Continuous Flow Reactors : Reduce reaction times and improve heat transfer for exothermic steps .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, solvent polarity) identifies optimal conditions .
- In-line Purification : Coupling synthesis with automated HPLC or centrifugal partitioning chromatography minimizes manual handling .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Meta-Analysis : Compare datasets from multiple studies to identify outliers or trends (e.g., substituent effects on DHODH inhibition) .
- Crystallographic Studies : Resolve stereochemical ambiguities using SHELX software for small-molecule refinement, particularly for enantiomers with divergent activities .
- Dose-Response Curves : Validate potency discrepancies using standardized assays (e.g., IC50 reproducibility across cell lines) .
Q. How do structural modifications influence solubility and bioavailability while retaining target affinity?
- Polar Group Introduction : Hydroxyl or amine groups enhance aqueous solubility but may require protective group strategies during synthesis .
- Prodrug Approaches : Esterification of the methanol group improves membrane permeability, with enzymatic cleavage restoring activity in vivo .
- SAR Mapping : Replace hydrophobic substituents (e.g., tert-butyl) with bioisosteres like trifluoromethyl to balance lipophilicity and solubility .
Q. What advanced techniques are used for crystallographic characterization of tetrahydroindazole derivatives?
- SHELX Suite : SHELXL refines high-resolution crystal structures, while SHELXD/SHELXE assist in experimental phasing for challenging datasets (e.g., twinned crystals) .
- Synchrotron Radiation : High-flux X-rays resolve electron density maps for low-abundance or poorly diffracting crystals .
Q. How can computational methods complement experimental SAR studies?
- Docking Simulations : Predict binding modes with DHODH using software like AutoDock Vina, validated by mutagenesis data .
- QM/MM Calculations : Analyze transition states in synthetic pathways (e.g., amide bond formation energetics) to guide catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
